2-methyl-N-[1-(3,4,5-trimethoxyphenyl)ethyl]-1-benzofuran-5-carboxamide
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Overview
Description
Synthesis Analysis
- The synthesis of compounds related to 2-methyl-N-[1-(3,4,5-trimethoxyphenyl)ethyl]-1-benzofuran-5-carboxamide involves several stages. One notable method includes the cyclization of thioamide with 2-chloroacetoacetate, yielding high process efficiencies (Tang Li-jua, 2015). Another approach involves the synthesis of similar benzofuran hydroxyamic acids as rigid analogs of (benzyloxy)phenyl hydroxamates, showing potent inhibitory activities (K. Ohemeng et al., 1994).
Molecular Structure Analysis
- The molecular structures of compounds akin to 2-methyl-N-[1-(3,4,5-trimethoxyphenyl)ethyl]-1-benzofuran-5-carboxamide often exhibit complex intermolecular interactions. For instance, the study of similar compounds reveals centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions (K. Kranjc et al., 2012).
Chemical Reactions and Properties
- Chemical reactions involving benzofuran derivatives are diverse. For example, the reaction of salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation, leads to the formation of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives with significant inhibitory activities (Fahimeh Abedinifar et al., 2018).
Physical Properties Analysis
- The physical properties of these compounds include good solubility in water, critical for formulation in pharmaceutical applications, as seen in similar acyclic nucleosides (T. Lin & M. C. Liu, 1985).
Chemical Properties Analysis
- The chemical properties of benzofuran derivatives often include their role as inhibitors in various biological processes. For instance, benzofuran carboxamide-benzylpyridinium salts show potent inhibitory effects on cholinesterase and Aβ self-aggregation (Fahimeh Abedinifar et al., 2018).
properties
IUPAC Name |
2-methyl-N-[1-(3,4,5-trimethoxyphenyl)ethyl]-1-benzofuran-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-12-8-16-9-14(6-7-17(16)27-12)21(23)22-13(2)15-10-18(24-3)20(26-5)19(11-15)25-4/h6-11,13H,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAIGBHILVQQSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)NC(C)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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